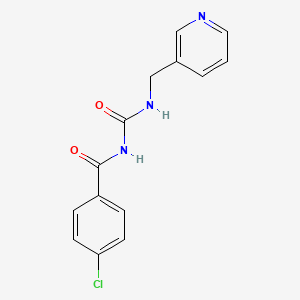

4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

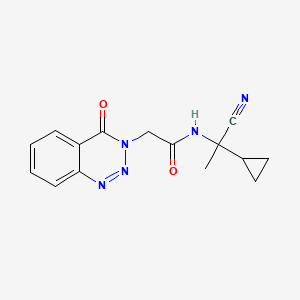

“4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide” is a chemical compound with the molecular formula C14H12ClN3O2. It is a derivative of benzamide, which is a class of compounds known for their wide range of pharmacological effects .

Synthesis Analysis

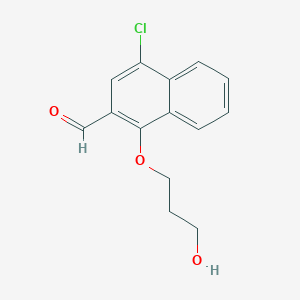

The synthesis of benzamide derivatives, including “4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide” includes a benzamide core with a chlorine atom at the 4-position and a pyridin-3-ylmethyl group attached to the carbamoyl nitrogen .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Disposition

4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide, as part of the study on compounds with similar structures, has been investigated for its absorption, distribution, metabolism, and excretion (ADME) properties. One notable compound, GDC-0449 (vismodegib), exhibits extensive metabolism in rats and dogs, primarily through oxidation and subsequent phase II glucuronidation or sulfation. It also undergoes a unique metabolic pathway involving pyridine ring opening, which is not common among compounds of its class. This research provides valuable insights into the metabolic fate and disposition of similar compounds, highlighting the importance of understanding metabolic pathways for drug development and safety assessment (Yue et al., 2011).

Photocatalytic Degradation of Environmental Pollutants

Research has shown that pyridine-based compounds, which share structural similarities with 4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide, can be effectively degraded in water through photocatalysis using TiO2. This process results in the rapid elimination of noxious chemicals, such as pyridine and benzamide, from water. The study provides insights into the environmental applications of photocatalytic degradation processes for the removal of harmful chemical compounds, potentially contributing to the development of cleaner water treatment methods (Maillard-Dupuy et al., 1994).

Antimicrobial Activity

Compounds derived from 4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide have been explored for their antimicrobial properties. For example, derivatives synthesized through reactions with various nucleophiles have been evaluated for antibacterial and antifungal activities. These studies suggest the potential of 4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide derivatives as a basis for developing new antimicrobial agents, offering a promising avenue for the treatment of infections (Naganagowda & Petsom, 2011).

Cancer Therapy and Drug Development

Research into compounds structurally related to 4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide has contributed to the development of potential cancer therapies. Studies have focused on inhibiting specific pathways, such as the Hedgehog signaling pathway, by small molecule inhibitors, highlighting the therapeutic potential of these compounds in treating various cancers. This research underscores the importance of molecular design and synthesis in discovering new drugs for cancer therapy (Mallams et al., 1998).

Eigenschaften

IUPAC Name |

4-chloro-N-(pyridin-3-ylmethylcarbamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2/c15-12-5-3-11(4-6-12)13(19)18-14(20)17-9-10-2-1-7-16-8-10/h1-8H,9H2,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSJWAPBSMHHON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49732375 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1H-inden-1-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2745321.png)

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2745322.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2745327.png)

![N-cyclohexyl-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2745328.png)

![2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine](/img/structure/B2745329.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2745332.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B2745334.png)

![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2745336.png)